4-Pentyn-1-one, 1-phenyl-

Übersicht

Beschreibung

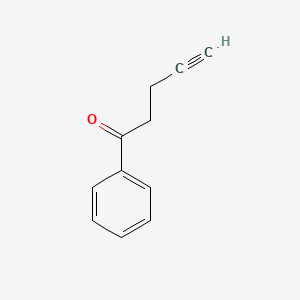

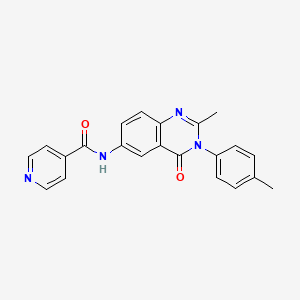

“4-Pentyn-1-one, 1-phenyl-” is a chemical compound with the molecular formula C11H10O . It is also known as "1-phenylpent-4-yn-1-one" . It has a molecular weight of 158.2 . The compound is used in various chemical reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Pentyn-1-one, 1-phenyl-” include a melting point of 65-66 °C, a boiling point of 80 °C (at 0.1 Torr), and a predicted density of 1.025±0.06 g/cm3 .

Wissenschaftliche Forschungsanwendungen

Catalysis and Reduction Reactions

Tris(pentafluorophenyl)borane (BCF) has been extensively explored as a Lewis acid catalyst. When combined with silanes, it effectively reduces alcohols, carbonyls, and carbonyl-like derivatives. The unique stability of BCF allows it to catalyze powerful transformations even in the presence of water .

Hydrosilylation and Si-H Activation

1-Phenyl-4-penten-1-yne (also known as 1-phenylpent-4-yn-1-one) can undergo hydrosilylation reactions using silanes (such as Et3SiH). These reactions lead to the formation of useful products, demonstrating the compound’s versatility in organic synthesis .

Deoxygenation of Carbonyl Compounds

BCF facilitates the deoxygenation of carbonyl compounds. By using silanes as stoichiometric reductants, it efficiently converts aldehydes and ketones into their corresponding alkanes. This application is valuable in synthetic chemistry .

Chlorination of Silanes

BCF promotes the selective chlorination of silanes using HCl. This reaction yields both monochloro- and dichlorosilanes, expanding the toolbox for silicon-based chemistry .

Stereoselective Synthesis

Surprisingly, treatment of 2-methyl-1-phenylpent-4-yn-1-one with BCF and Et3SiH results in the predominant formation of the syn isomer. The intriguing diastereoselectivity observed in this reaction adds to the compound’s synthetic potential .

Other Applications

Beyond the mentioned fields, 1-phenylpent-4-yn-1-one may find applications in areas such as polymerization, boration, and frustrated Lewis pair (FLP) chemistry .

Safety and Hazards

The safety data sheet for a similar compound, “4-Pentyn-1-ol”, mentions that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as having flammable liquids, acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Wirkmechanismus

In a study, it was found that under the action of an excess of trifluoromethanesulfonic acid, 1-aryl-5-phenylpent-4-en-2-yn-1-ones cyclize intramolecularly to 6-aryl-2-phenyl-2,3-dihydropyran-4-ones . The reaction proceeds at room temperature for 1 hour with 50–60% yields . This suggests that 1-phenylpent-4-yn-1-one might undergo similar reactions under certain conditions.

Eigenschaften

IUPAC Name |

1-phenylpent-4-yn-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O/c1-2-3-9-11(12)10-7-5-4-6-8-10/h1,4-8H,3,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FATLFAJLNPTNIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-bromo-4-methylbenzo[d]isoxazole-3-carboxylate](/img/structure/B2419056.png)

![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2,4-dimethylaniline](/img/structure/B2419057.png)

![5-[(2,4-dichlorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2419066.png)

![3-amino-N-(5-chloro-2-methoxyphenyl)-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2419069.png)

![2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-mesitylacetamide](/img/structure/B2419071.png)